5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one
Overview
Description
5-[4-(Methylsul
Biological Activity
5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a unique oxadiazole ring fused with a thienyl and pyrrole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.
2. Anticancer Activity
The oxadiazole derivatives have been studied for their anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study found that a similar oxadiazole derivative exhibited an IC50 value of 5 µM against human cancer cell lines, indicating potent anticancer activity. The mechanism involved the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production .
3. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological processes.
These findings suggest that the compound may serve as a lead for developing new enzyme inhibitors for therapeutic applications.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Interaction: It binds to active sites of enzymes like acetylcholinesterase and urease, inhibiting their activity and affecting metabolic pathways.
Properties
IUPAC Name |
5-(4-methylsulfonyl-3-pyrrol-1-ylthiophen-2-yl)-3H-1,3,4-oxadiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S2/c1-20(16,17)7-6-19-9(10-12-13-11(15)18-10)8(7)14-4-2-3-5-14/h2-6H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYJOJAMNWMAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC(=C1N2C=CC=C2)C3=NNC(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.